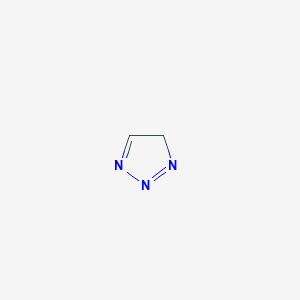

4H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

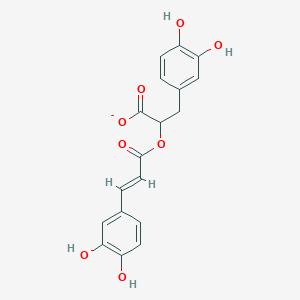

4H-1,2,3-triazole is a 1,2,3-triazole. It is a tautomer of a 1H-1,2,3-triazole and a 2H-1,2,3-triazole.

科学的研究の応用

1. Novel Triazole Derivatives and Their Importance

4H-1,2,3-triazole and its derivatives are highly regarded in the field of medicinal chemistry for their diverse biological activities. These compounds have been explored extensively for their potential in treating various diseases due to their structural versatility. Recent studies have highlighted the significance of these derivatives in developing new drugs, particularly focusing on anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The ongoing research emphasizes the need for new, efficient synthesis methods that align with green chemistry principles to address emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).

2. Corrosion Inhibition Properties

This compound derivatives have been investigated for their efficacy in corrosion inhibition, particularly for protecting mild steel in acidic environments. Studies demonstrate that these derivatives act as effective inhibitors, with their efficiency depending on the nature of the substituents in the molecule. The adsorption of these derivatives on steel surfaces follows the Langmuir isotherm model, showcasing their potential in industrial applications (Bentiss et al., 2007).

3. Antimicrobial Activity Against Tuberculosis

This compound derivatives have shown significant in vitro antimicrobial activity against Mycobacterium tuberculosis. The focus on developing new derivatives of existing drugs, such as isoniazid, to treat mycobacterial infections is a promising area of research. These derivatives display low cytotoxicity against human cells, indicating a high therapeutic index for potential use in tuberculosis treatment (Boechat et al., 2011).

4. Supramolecular Interactions of Triazoles

Research on 1H-1,2,3-triazoles, including 4H-1,2,3-triazoles, has expanded significantly beyond their initial use in click chemistry. These compounds are known for their diverse supramolecular interactions, enabling applications in fields like anion recognition, catalysis, and photochemistry. Their nitrogen-rich structure allows for complexation of anions and coordination with various metals, demonstrating their versatility in supramolecular and coordination chemistry (Schulze & Schubert, 2014).

5. Anticancer Potential

This compound derivatives have emerged as promising candidates in the development of novel anticancer drugs. These compounds have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating significant anticancer activity. The ongoing research in this area focuses on enhancing the therapeutic potential of triazole derivatives while minimizing side effects (Sachdeva et al., 2022).

特性

分子式 |

C2H3N3 |

|---|---|

分子量 |

69.07 g/mol |

IUPAC名 |

4H-triazole |

InChI |

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1H,2H2 |

InChIキー |

AEJARLYXNFRVLK-UHFFFAOYSA-N |

SMILES |

C1C=NN=N1 |

正規SMILES |

C1C=NN=N1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,6A,7,8,9-Hexahydro-11H-[1,4]dioxino[2,3-G]pyrrolo[2,1-B][1,3]benzoxazin-11-one](/img/structure/B1236842.png)

![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(2-methoxyphenyl)ethanone](/img/structure/B1236844.png)

![(Z)-7-[(1R,2R,3R,5S)-2-[(5-hydroxy1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1236847.png)

![(2Z,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1236850.png)

![N-[(E)-(4-tert-butylphenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B1236851.png)

![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B1236852.png)

![3-(2-hydroxyphenyl)-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}propanohydrazide](/img/structure/B1236853.png)

![2-[[1-(Hydroxyimino)ethyl]azo]benzothiazole](/img/structure/B1236858.png)